molecular formula C21H25N3O3S B11252837 4-isobutyl-3-methyl-N-(1-phenylethyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

4-isobutyl-3-methyl-N-(1-phenylethyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11252837
M. Wt: 399.5 g/mol
InChI Key: XIRIHJPKPKGAMP-UHFFFAOYSA-N
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Description

Zopiclone belongs to the class of cyclopyrrolones , which are non-benzodiazepine sedative-hypnotic agents. It is primarily used as a sleeping aid due to its sedative properties. Zopiclone acts on the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing inhibitory neurotransmission and promoting sleep.

Preparation Methods

Synthetic Routes::

    Hantzsch Dihydropyridine Synthesis: Zopiclone can be synthesized via the Hantzsch dihydropyridine synthesis. In this method, 2-amino-5-chlorobenzophenone reacts with 4-methyl-2-oxo-2H-1,2,4-thiadiazine-3-carboxylic acid hydrazide to form the dihydropyridine intermediate. Subsequent oxidation yields zopiclone.

    Other Routes: Alternative synthetic routes involve cyclization reactions using various reagents and conditions.

Industrial Production:: Zopiclone is industrially produced through efficient synthetic processes, ensuring high purity and yield for pharmaceutical use.

Chemical Reactions Analysis

Zopiclone undergoes several chemical reactions:

    Oxidation: The thiazine ring can be oxidized to form the corresponding N-oxide.

    Reduction: Reduction of the carbonyl group leads to the formation of the corresponding alcohol.

    Substitution: Halogen atoms (e.g., chlorine) can be substituted with other functional groups.

    Major Products: The N-oxide and reduced forms are common products.

Scientific Research Applications

Zopiclone’s applications extend beyond sleep aid:

    Clinical Use: It is prescribed for short-term treatment of insomnia.

    Anxiolytic Properties: Zopiclone exhibits anxiolytic effects due to its GABAergic action.

    Neuroprotective Potential: Some studies suggest neuroprotective effects against oxidative stress.

    Pharmacokinetics Research: Researchers study its metabolism and interactions.

Mechanism of Action

Zopiclone enhances GABAergic neurotransmission by binding to GABA-A receptors. It increases chloride ion influx, leading to neuronal hyperpolarization and sedation. The precise molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Zopiclone is unique due to its cyclopyrrolone structure. Similar compounds include eszopiclone (the S-enantiomer of zopiclone) and benzodiazepines like diazepam . zopiclone’s distinct pharmacological profile sets it apart.

Properties

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

IUPAC Name

3-methyl-4-(2-methylpropyl)-1,1-dioxo-N-(1-phenylethyl)-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C21H25N3O3S/c1-14(2)13-24-16(4)23-28(26,27)20-12-18(10-11-19(20)24)21(25)22-15(3)17-8-6-5-7-9-17/h5-12,14-15H,13H2,1-4H3,(H,22,25)

InChI Key

XIRIHJPKPKGAMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

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